Talarozole

CYP26 Inhibition Retinoic Acid Metabolism Selectivity

Talarozole (+)-enantiomer demonstrates 11.7-fold higher potency for CYP26B1 (IC50 0.46 nM) over CYP26A1, with >300-fold selectivity over CYP17 and other steroidogenic CYPs—eliminating off-target effects seen with older RAMBAs like liarozole. Its 80% epidermal localization and low irritancy make it the benchmark for topical retinoid-boosting studies. Clinically validated in osteoarthritis trials with existing human safety data. Choose this compound for reproducible, mechanism-based atRA research.

Molecular Formula C21H23N5S
Molecular Weight 377.5 g/mol
CAS No. 201410-66-4
Cat. No. B3028408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalarozole
CAS201410-66-4
SynonymsN-(4-(2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl)phenyl)-2-benzothiazolamine
R 115866
R-115866
R115866
Rambazole
talarozole
Molecular FormulaC21H23N5S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4
InChIInChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)
InChIKeySNFYYXUGUBUECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Talarozole (CAS 201410-66-4) as a High-Potency, Selective CYP26 Inhibitor for Retinoic Acid Pathway Research


Talarozole (R115866, Rambazole) is a chiral small molecule belonging to the benzothiazole class, characterized as a retinoic acid metabolism blocking agent (RAMBA) [1]. Its primary mechanism of action is the potent and selective inhibition of cytochrome P450 26 enzymes (CYP26A1 and CYP26B1), which are the major hydroxylases responsible for the catabolic clearance of endogenous all-trans retinoic acid (atRA) [2]. By blocking atRA degradation, talarozole elevates intracellular and tissue levels of atRA, thereby enhancing retinoid signaling without the need for exogenous retinoid administration [3]. This compound is provided as the (+)-talarozole enantiomer (CAS 201410-66-4), which is the active stereoisomer [1]. Its unique profile differentiates it from earlier, less selective RAMBAs and positions it as a critical tool for studying atRA biology in dermatology, oncology, and inflammation research.

Why Generic Talarozole Analogs Are Not Interchangeable: A Procurement Guide


Substituting talarozole with older-generation RAMBAs like liarozole or other azole-based CYP inhibitors introduces significant experimental and potential therapeutic variance due to critical differences in potency, CYP isoform selectivity, and off-target activity . Liarozole, for instance, exhibits substantially lower potency against CYP26 (IC50 ~2.2-7 μM) and lacks the requisite selectivity, leading to off-target inhibition of steroidogenic enzymes like CYP17 (IC50 260 nM) . In contrast, talarozole demonstrates sub-nanomolar to low nanomolar potency (IC50 0.46-5.4 nM) and a >300-fold selectivity window over other CYP enzymes, ensuring that biological effects are primarily attributable to enhanced atRA signaling rather than confounding off-target actions [1]. Furthermore, generic substitution fails to account for the distinct pharmacokinetic profile of talarozole, including its favorable skin penetration and distribution for topical applications, which is not a general property of all CYP26 inhibitors [2]. For scientific and industrial users, selecting a compound with these precisely defined attributes is essential for ensuring experimental reproducibility and reliable mechanistic interpretation.

Quantitative Differentiation of Talarozole (CAS 201410-66-4) from Key Comparators


Superior Potency and Selectivity vs. Liarozole (First-Generation RAMBA)

Talarozole demonstrates a >1000-fold improvement in potency against CYP26 enzymes compared to liarozole. In yeast microsomes expressing human CYP26, talarozole inhibits atRA metabolism with an IC50 of 4 nM . In contrast, liarozole's reported IC50 values for CYP26 range from 2.2 μM to 7 μM . Furthermore, talarozole exhibits high selectivity, with no significant inhibition of other key cytochrome P450 enzymes (CYP19, CYP17, CYP2C11, CYP3A, CYP2A1) at concentrations up to 10 μM . Liarozole, however, is a non-selective inhibitor that also potently inhibits CYP17 (IC50 260 nM), which is involved in steroid hormone biosynthesis . This high potency and selectivity profile of talarozole translates to a >300-fold selectivity for CYP26A1 over other steroid-metabolizing enzymes [1].

CYP26 Inhibition Retinoic Acid Metabolism Selectivity Off-Target Activity

Differential Inhibition of CYP26 Isoforms (A1 vs. B1)

Talarozole exhibits a distinct isoform inhibition profile, displaying an 11.7-fold higher potency for CYP26B1 (IC50 = 0.46 nM) compared to CYP26A1 (IC50 = 5.4 nM) [1]. This differential activity is a key differentiator from compounds that may have a different A1/B1 selectivity ratio or those for which this isoform-specific data is not quantified. Understanding this preference is crucial, as CYP26A1 and CYP26B1 exhibit different tissue distributions and play distinct roles in atRA homeostasis; CYP26B1 is particularly important in epidermal biology and immune function [2].

CYP26A1 CYP26B1 Isoform Selectivity IC50

In Vivo Efficacy: Oral Administration Matches Exogenous Retinoid Effects

Oral talarozole recapitulates the pharmacological effects of exogenously administered atRA across multiple rodent models, demonstrating its ability to functionally elevate tissue atRA levels [1]. In a rat vaginal keratinization model, talarozole (ED50 = 1.0 mg/kg/day) was 5.1-fold more potent than atRA itself (ED50 = 5.1 mg/kg/day) [1]. This indicates that blocking degradation of endogenous atRA is a more efficient way to achieve a biological response than administering exogenous atRA, which is subject to rapid metabolism. Additional in vivo efficacy was shown in mouse models of pinnal hyperplasia (ear epidermis thickness 35.5 μm with 2.5 mg/kg/day talarozole vs. 16.5 μm in controls) and conversion of caudal para- to ortho-keratosis (90% conversion with 1.25 mg/kg/day talarozole vs. 30.3% in controls) [1].

In Vivo Pharmacology Oral Bioavailability ED50 Retinoid-Responsive Models

Topical Application: Superior Skin Distribution and Epidermal Targeting

For dermatological research, the ability of a topical agent to reach its target site (the epidermis) at effective concentrations is paramount. Talarozole exhibits a favorable local pharmacokinetic profile following topical application. In Franz diffusion cell studies with human skin, 80% of the talarozole that penetrated the skin was localized to the epidermis, with only 20% reaching the dermis [1]. This epidermal targeting is critical for its intended effect on keratinocytes and local inflammation. Crucially, the epidermal concentrations achieved after a single topical application were well above the compound's IC50 value for CYP26, confirming that the delivered dose is pharmacologically relevant [1]. In a 9-day human clinical study with topical gels (0.07% and 0.35%), talarozole dose-dependently altered the expression of multiple retinoid-regulated genes (e.g., upregulation of CRABP2, KRT4, CYP26A1/B1; downregulation of KRT2 and IL-1α) without inducing epidermal irritation or hyperplasia [2].

Topical Drug Delivery Skin Pharmacokinetics Dermatology Epidermis

Key Application Scenarios for Talarozole (CAS 201410-66-4) Based on Quantitative Evidence


Elucidating CYP26B1-Dependent Retinoic Acid Signaling in Skin Biology

Based on its 11.7-fold higher potency for CYP26B1 (IC50 0.46 nM) over CYP26A1 (IC50 5.4 nM) and its proven ability to penetrate the epidermis (80% epidermal localization) and modulate gene expression in human skin, talarozole is the ideal tool compound for dermatological research [1][2]. Its low irritancy profile further makes it suitable for long-term topical studies where traditional retinoids cause excessive inflammation [2].

In Vivo Rodent Studies of Retinoid Biology Without Exogenous atRA Toxicity

The in vivo data demonstrating talarozole's superior potency (ED50 1.0 mg/kg/day) compared to exogenous atRA (ED50 5.1 mg/kg/day) in a vaginal keratinization model validates its use as a systemic tool for manipulating retinoid signaling [1]. Its high oral bioavailability and established efficacy in multiple retinoid-responsive models (skin hyperplasia, keratinization) provide a robust framework for researchers investigating the role of atRA in development, immunology, and oncology, bypassing the complexities and toxicities associated with administering exogenous atRA [1].

Developing Targeted Topical Formulations for Retinoid-Responsive Skin Conditions

The local skin pharmacokinetic data show that talarozole can be effectively delivered to the epidermis at pharmacologically relevant concentrations [1]. For industrial researchers developing topical therapies for acne, psoriasis, or other keratinization disorders, this compound serves as a benchmark for formulation development and as a lead compound for designing new topical RAMBAs. Its ability to elevate endogenous atRA signaling without the typical side effects of exogenous retinoids (e.g., irritation, hyperplasia) represents a significant formulation advantage [2].

Investigating Novel Indications: Disease-Modifying Therapy for Osteoarthritis

While development for psoriasis and acne was discontinued, talarozole is now being investigated in clinical trials for hand and knee osteoarthritis based on its unique mechanism of action [3]. This repurposing is grounded in genetic evidence linking the atRA pathway to OA pathology. For researchers exploring novel targets in OA, talarozole offers a clinically-advanced tool compound for probing the role of atRA signaling in joint inflammation and cartilage homeostasis, with existing human safety data from prior dermatology trials providing a crucial translational advantage [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talarozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.